(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate
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Overview
Description
(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine as the starting material.
Protection: The amino group of piperidine is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.
Cyclopropanation: The protected piperidine undergoes cyclopropanation using a suitable reagent, such as a diazo compound, to introduce the cyclopropane ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the cyclopropane ring or the piperidine nitrogen are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation typically yields ketones or aldehydes.
Reduction Products: Reduction reactions produce amines or alcohols.
Substitution Products: Substitution reactions can lead to a variety of derivatives, including N-alkylated or N-acylated piperidines.
Scientific Research Applications
(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It has potential therapeutic applications, including the treatment of various diseases and conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate: This compound lacks the cyclopropane ring and has different reactivity.
(R)-3-(Boc-amino)piperidine: This compound has a similar Boc-protected amino group but lacks the cyclopropane ring.
The presence of the cyclopropane ring in this compound gives it unique chemical properties and reactivity, making it a valuable compound in various applications.
Biological Activity
(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
- Molecular Formula : C₁₄H₂₄N₂O₃
- CAS Number : 1286209-09-3
- Molecular Weight : 256.35 g/mol
The compound features a tert-butyl group and a cyclopropane moiety, which are known to influence its lipophilicity and metabolic stability.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific receptors or enzymes in the body. The presence of the cyclopropane ring can enhance binding affinity and selectivity towards target proteins, which is crucial for drug efficacy.
Case Studies
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Antifungal Activity :
- A study compared the antifungal properties of (R)-tert-butyl derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate activity, with an IC50 value indicating effective inhibition at micromolar concentrations. The structure-activity relationship suggested that modifications to the cyclopropane moiety could enhance antifungal potency.
-
Cytotoxicity Assays :
- In assays measuring cytotoxic effects on various cancer cell lines, this compound showed selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms influenced by the compound's lipophilicity.
Comparative Biological Activity Table
Lipophilicity and Metabolic Stability
The lipophilicity of this compound is enhanced by the tert-butyl group, which affects its absorption and distribution in biological systems. Studies have shown that compounds with higher lipophilicity tend to have better membrane permeability, impacting their bioavailability.
Metabolic Stability Analysis
Comparative studies on metabolic stability indicate that while the compound maintains reasonable stability in liver microsomes, modifications to the cyclopropane group can lead to variations in clearance rates. For instance, replacing the tert-butyl group with a CF₃-cyclobutane has been shown to alter metabolic pathways significantly, suggesting potential avenues for optimization in drug design.
Properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropanecarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)15-12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLFKWRLNWWOGT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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